N-(2-{[(2-chlorophenyl)sulfonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide
Description
Introduction and Research Context
Historical Development of Sulfonamide-Benzamide Chemical Research
The convergence of sulfonamide and benzamide chemistry originated in the early 20th century with the discovery of sulfanilamide’s antibacterial properties. Initial sulfonamide drugs, such as sulfapyridine and sulfadiazine, established the sulfonamide group (–SO~2~NH~2~) as a critical pharmacophore for targeting bacterial dihydropteroate synthase. Parallel developments in benzamide chemistry, particularly the exploration of N-substituted benzamides, revealed their utility in modulating enzyme activity, notably carbonic anhydrases.
The integration of these motifs began in the 1980s with hybrid molecules like sulfasalazine, which combined sulfapyridine with a salicylate moiety for targeted intestinal delivery. Advances in synthetic methodologies, including copper-catalyzed C–N cross-coupling and sulfur dioxide insertion strategies, enabled the precise construction of complex sulfonamide-benzamide architectures. For example, the use of DABSO (1,4-diazabicyclo[2.2.2]octane bis[sulfur dioxide]) as a sulfur source allowed efficient synthesis of aryl sulfonamides under mild conditions. These innovations laid the groundwork for derivatives such as N-(2-{[(2-chlorophenyl)sulfonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide, which merges a 2-chlorophenylsulfonamide group with a trifluoroethoxy-substituted benzamide core.
Table 1: Key Synthetic Methods for Sulfonamide-Benzamide Hybrids
Classification Within Medicinal Chemistry Framework
This compound belongs to two overlapping medicinal chemistry categories:
- Sulfonamide-based enzyme inhibitors : The 2-chlorophenylsulfonamide moiety confers potent inhibition of carbonic anhydrase isoforms, particularly hCA II and hCA IX, with IC~50~ values in the nanomolar range. The electron-withdrawing chlorine substituent enhances binding to the zinc-coordinated active site of these enzymes.
- Benzamide-derived kinase modulators : The bis-trifluoroethoxybenzene carboxamide structure aligns with kinase inhibitor scaffolds, leveraging hydrophobic interactions with ATP-binding pockets. The trifluoroethoxy groups improve metabolic stability and membrane permeability.
Within the broader classification of sulfonamides, it is categorized as:
- N-substituted sulfonamide : The ethylamino linker between the sulfonamide and benzamide groups distinguishes it from classical N~1~-substituted derivatives.
- Dual-targeting agent : Its hybrid structure enables simultaneous modulation of enzymatic and signaling pathways, a hallmark of contemporary polypharmacology.
Significance in Contemporary Pharmaceutical Research
The compound’s significance arises from three key areas:
- Oncological applications : Selective inhibition of tumor-associated carbonic anhydrase IX (CA-IX) has been demonstrated in vitro, with a 15-fold selectivity over off-target isoforms like CA-I. This isoform specificity is critical for minimizing side effects in anticancer therapies.
- Antimicrobial potential : While primarily explored for CA inhibition, the sulfonamide component retains activity against bacterial carbonic anhydrases from Vibrio cholerae and Malassezia globosa, albeit at micromolar concentrations.
- Synthetic versatility : The presence of multiple reactive sites (e.g., sulfonamide NH, carboxamide carbonyl) permits late-stage functionalization. For instance, sulfonyl fluoride intermediates enable diversification at the sulfonamide terminal, as demonstrated in fedratinib analogues.
Table 2: Biological Activity Profile
| Target | IC~50~ (nM) | Selectivity Ratio (vs. CA-I) | Reference |
|---|---|---|---|
| Human CA-II | 0.09–0.58 | 6–64 | |
| Human CA-IX | 2.3 | 15 | |
| Vibrio cholerae CA | 2,400 | – |
Current Research Challenges and Opportunities
Challenges:
- Synthetic complexity : The bis-trifluoroethoxy groups introduce steric hindrance, complicating cyclization and purification steps. Scale-up of Cu-catalyzed coupling reactions remains problematic due to amine nucleophilicity limitations.
- Selectivity optimization : While CA-IX inhibition is promising, residual activity against CA-II poses cardiovascular risks. Computational modeling suggests that modifying the ethylamino linker’s length could enhance isoform discrimination.
Opportunities:
- Proteolysis-targeting chimeras (PROTACs) : The compound’s benzamide moiety could be linked to E3 ligase ligands to degrade CA-IX selectively.
- Combination therapies : Co-administration with checkpoint inhibitors (e.g., anti-PD-1) may synergize by alleviating tumor acidosis, as shown in murine models.
- Diagnostic applications : ^18^F-labeled derivatives are being explored for PET imaging of CA-IX-overexpressing tumors.
Properties
IUPAC Name |
N-[2-[(2-chlorophenyl)sulfonylamino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF6N2O5S/c20-14-3-1-2-4-16(14)34(30,31)28-8-7-27-17(29)13-9-12(32-10-18(21,22)23)5-6-15(13)33-11-19(24,25)26/h1-6,9,28H,7-8,10-11H2,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGUJBJVCUXPOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF6N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-{[(2-chlorophenyl)sulfonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological contexts, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Sulfonamide group : Known for its antibacterial properties.
- Trifluoroethoxy moieties : These contribute to lipophilicity and may enhance membrane permeability.
- Chlorophenyl substituent : Potentially involved in receptor interactions.
Molecular Formula
The molecular formula is not explicitly provided in the search results but can be inferred from the chemical name.
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, research on related compounds indicates significant activity against human adenovirus (HAdV) infections. A comparative study noted that certain derivatives exhibited selectivity indexes greater than 100 and low micromolar potency against HAdV, suggesting that modifications in the sulfonamide structure could enhance antiviral efficacy .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of viral replication : Similar compounds have been shown to interfere with the DNA replication process of viruses.
- Cellular toxicity : Evaluations of cytotoxicity reveal that some derivatives maintain low toxicity while exhibiting potent antiviral effects. For example, one derivative showed an IC50 of 0.27 μM against HAdV with a CC50 of 156.8 μM .
Study 1: Antiviral Efficacy
A study focused on a series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues reported that modifications similar to those found in this compound resulted in enhanced antiviral activity against HAdV. The findings suggested that specific structural features significantly impact both potency and selectivity .
Study 2: Toxicological Assessment
Toxicological evaluations of related sulfonamide derivatives indicated a favorable safety profile. In vivo studies demonstrated a maximum tolerated dose significantly higher than the effective doses required for antiviral activity, suggesting a wide therapeutic window .
Data Summary Table
| Property | Value/Observation |
|---|---|
| Chemical Name | This compound |
| CAS Number | Not provided |
| Antiviral Activity (IC50) | ~0.27 μM against HAdV |
| Cytotoxicity (CC50) | ~156.8 μM |
| Selectivity Index | >100 |
| Therapeutic Window | Wide (based on related compounds) |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s core structure—2,5-bis(2,2,2-trifluoroethoxy)benzamide—is shared with several analogs, but variations in the amine side chain significantly alter physicochemical and functional profiles. Below is a detailed comparison:
NU-FL (2,5-Bis(2,2,2-Trifluoroethoxy)-N-(2-Ethylmorpholino)Benzamide)
- Structure: Features a morpholino ring (N-aminoethylmorpholine) instead of the sulfonamide group.
- Synthesis: Reacts 2,5-bis(trifluoroethoxy)benzoyl chloride with N-aminoethylmorpholine under inert conditions .
- Key Differences: The morpholino group enhances solubility due to its polar oxygen atom but reduces lipophilicity compared to the 2-chlorophenylsulfonyl group. Molecular Weight: ~515 g/mol (estimated), slightly higher than the target compound.
N-(2-{[(4-Chlorophenyl)Carbamoyl]Amino}Ethyl)-2,5-Bis(Trifluoroethoxy)Benzamide (CAS 338404-66-3)
- Structure : Substitutes the sulfonamide with a 4-chlorophenylcarbamoyl group.
- Molecular Formula : C₂₀H₁₈ClF₆N₃O₄ (MW: 513.82 g/mol) .
2,5-Bis(Trifluoroethoxy)-N-(2-Piperidylmethyl)Benzamide
- Structure : Incorporates a piperidylmethyl side chain.
- Synthesis: Derived from 2,5-bis(trifluoroethoxy)benzoyl chloride and 2-(aminomethyl)pyridine .
- Application: Marketed as an antiarrhythmic agent with enhanced metabolic stability due to the piperidine moiety .
N-(2-[(2-Chloroacetyl)Amino]Ethyl)-2,5-Bis(Trifluoroethoxy)Benzamide (CAS 338404-61-8)
- Structure : Contains a chloroacetyl group on the ethylamine side chain.
- Key Differences :
Structural and Functional Analysis Table
Key Research Findings
- Lipophilicity : The trifluoroethoxy groups confer high metabolic stability across all analogs, but the sulfonamide side chain in the target compound may reduce blood-brain barrier penetration compared to piperidine-containing analogs .
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to and , but requires 2-chlorophenylsulfonamide ethylamine as a precursor, which may complicate scalability .
Q & A
Q. Can synergistic effects be observed when combining this compound with existing anti-diabetic agents (e.g., metformin) in vitro?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
